molecular formula C11H12N2O B1616318 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one CAS No. 35991-33-4

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one

Cat. No.: B1616318
CAS No.: 35991-33-4
M. Wt: 188.23 g/mol
InChI Key: SKQOLQPPNXAWFM-UHFFFAOYSA-N
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Description

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPDH and has been synthesized by various methods. In

Mechanism of Action

The exact mechanism of action of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been found to modulate the activity of various enzymes and proteins involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been found to reduce inflammation and oxidative stress in various tissues and organs, including the brain, liver, and heart. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one in lab experiments is its high stability and low toxicity. This compound can be easily synthesized and stored for future use. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential applications in the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research. This compound has been found to have antioxidant and anti-inflammatory properties and can be easily synthesized and stored. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Scientific Research Applications

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one has been extensively studied for its potential applications in scientific research. This compound has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

3-methyl-4-phenyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQOLQPPNXAWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957413
Record name 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35991-33-4
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035991334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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